

Chemical and physical properties of Harringtonolide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Harringtonolide	
Cat. No.:	B15576759	Get Quote

Harringtonolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, biological activities, and associated experimental protocols for **harringtonolide**.

Harringtonolide is a complex diterpenoid tropone, first isolated from the seeds of Cephalotaxus harringtonia, and has garnered significant interest within the scientific community for its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1][2] Its unique cage-like structure presents a compelling scaffold for the development of novel therapeutic agents.[1]

Chemical and Physical Properties

Harringtonolide is characterized by a complex polycyclic skeleton fused to a tropone ring.[1] It is a diterpenoid, also referred to as hainanolide.[2]



Property	Value	Source
Molecular Formula	C19H18O4	[3][4]
Molecular Weight	310.34 g/mol	[3][5][4]
IUPAC Name	(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.0 ¹ , ¹¹ .0 ⁴ , ¹⁰ .0 ⁹ , ¹³ .0 ¹² , ¹⁶]nonadeca-4,7,9-triene-6,18-dione	[5]
CAS Number	64761-48-4	[5][4]
Appearance	White to off-white solid	[6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. [5][7]	

Spectral Data

The structural elucidation of **harringtonolide** and its derivatives is heavily reliant on spectroscopic techniques. The following tables summarize key spectral data.

¹H-NMR (600 MHz, CDCl₃)[2]



δ (ppm)	Multiplicity	J (Hz)	Assignment
7.65	d	7.7	1H
7.28	S	1H	
5.60	d	4.1	1H
5.25	t	5.3	1H
3.88	d	5.6	1H
3.65-3.58	m	2H	
3.08	d	19.3	1H
2.68	d	19.3	1H
2.48	s	3H	
1.21	q	7.6	1H
0.83	d	7.6	3H

¹³C-NMR (151 MHz, CDCl₃)[2]



δ (ppm)
194.75
172.67
147.35
143.87
141.41
131.60
129.08
127.23
82.94
80.08
78.94
47.56
47.13
42.81
40.14
37.99
18.91
15.29

High-Resolution Mass Spectrometry (HR-MS)[2]

lon	m/z (calculated)	m/z (found)
[M + Na]+	319.0941	319.0939



Biological Activities and Signaling Pathways

Harringtonolide exhibits a range of biological effects, with its anticancer properties being the most extensively studied.[1] It demonstrates potent antiproliferative activity against various cancer cell lines.[2]

In Vitro Cytotoxicity of Harringtonolide (HO)[2]

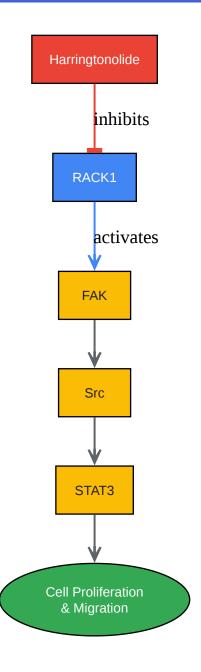
Cell Line	IC ₅₀ (μΜ)
HCT-116	0.61
A375	1.34
A549	1.67
Huh-7	1.25

A key molecular target of **harringtonolide** has been identified as the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein involved in numerous signaling pathways.[1] **Harringtonolide** has been shown to be a potent RACK1 inhibitor, with an IC₅₀ of 39.66 μM in A375 cells.[3][6] By directly binding to RACK1, **harringtonolide** can modulate downstream signaling cascades that are critical for cell proliferation and migration.[1]

FAK/Src/STAT3 Signaling Pathway

One of the primary pathways affected by **harringtonolide** is the FAK/Src/STAT3 signaling cascade.[1] **Harringtonolide** inhibits the RACK1-mediated activation of this pathway.[1] Specifically, it has been observed to suppress the phosphorylation of FAK in a dose-dependent manner, which in turn inhibits the downstream proteins Src and STAT3.[6]





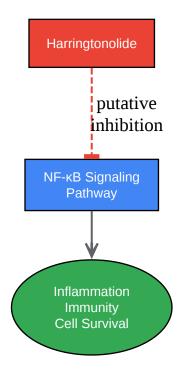
Click to download full resolution via product page

Caption: Harringtonolide inhibits the RACK1-mediated FAK/Src/STAT3 signaling pathway.

Putative Involvement of the NF-kB Pathway

Some research suggests that cephalotane-type diterpenoids like **harringtonolide** may also influence the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-kB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is often linked to cancer.[1] The precise mechanism of how **harringtonolide** interacts with this pathway is still under investigation.[1]





Click to download full resolution via product page

Caption: Putative inhibitory effect of **Harringtonolide** on the NF-kB signaling pathway.

Experimental Protocols

The following section details methodologies for key experiments cited in the literature, providing a framework for the synthesis, purification, and biological evaluation of **harringtonolide** and its derivatives.

General Workflow for Discovery and Development

The journey from a natural product to a potential therapeutic agent involves a systematic workflow. The following diagram illustrates a typical process for the development of **harringtonolide** derivatives as anticancer agents.





Click to download full resolution via product page

Caption: General workflow for the discovery and development of Harringtonolide derivatives.

Synthesis of Harringtonolide Derivatives

The semi-synthesis of **harringtonolide** derivatives is a key strategy for exploring structure-activity relationships (SAR).[2]

General Procedure for the Synthesis of Compounds 4 and 5:[2]

- Dissolve harringtonolide (155 mg, 0.5 mmol) in CH₂Cl₂ (5 mL).
- Add diisobutylaluminum hydride (DIBAL-H; 1.0 M solution in hexane, 1.3 mL, 1.3 mmol) in 3 portions at -78 °C under a nitrogen atmosphere.
- Stir the mixture at -78 °C for 3 hours.
- Quench the reaction by adding saturated aqueous sodium potassium tartrate.
- Extract the resulting mixture with CH2Cl2.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

General Procedure for the Synthesis of 7α -Br **Harringtonolide** (8):[8]

- To a stirred solution of harringtonolide (620 mg, 2 mmol) in 1,2-dichloroethane (100 mL),
 add N-Bromosuccinimide (NBS; 427.2 mg, 2.4 mmol) in 3 portions every 6 hours.
- Add azodiisobutyronitrile (AIBN; 10.7 mg, 0.065 mmol).
- Heat the reaction mixture at 80 °C for 18 hours.
- After cooling, evaporate the reaction solution in vacuo.
- Dilute the residue with CH2Cl2, wash with H2O and brine, dry, and concentrate.



 Purify the residue by column chromatography on silica gel using CH₂Cl₂-EtOAc (20:1) to yield the product.

General Procedure for the Synthesis of Compound 9:[2]

- To a solution of compound 8 (10 mg, 0.026 mmol) in MeOH (0.5 mL) at 0 °C, slowly add MeONa (3.5 mg, 0.064 mmol).
- Allow the reaction mixture to warm to room temperature and stir for 3 hours.
- Slowly pour the mixture into 10 mL of water to quench the reaction.
- Extract the solution with CH2Cl2 and wash with water and brine.
- Dry the solution over Na₂SO₄, filter, and remove the solvent.
- Purify the crude product by column chromatography on silica gel eluting with hexanes-EtOAc (3:2).

In Vitro Cytotoxicity Assay[2]

The antiproliferative activity of **harringtonolide** and its derivatives can be evaluated against various cancer cell lines.

- Cell Culture: Culture cancer cell lines (e.g., HCT-116, A375, A549, Huh-7) and a normal cell line (e.g., L-02) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., **harringtonolide** and its derivatives) for a specified period (e.g., 72 hours).
- MTT Assay:
 - Add MTT solution to each well and incubate for 4 hours.
 - Remove the supernatant and add DMSO to dissolve the formazan crystals.



- Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
- Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) using appropriate software. The selectivity index (SI) can be determined by comparing the IC₅₀ value in a cancer cell line to that in a normal cell line.[2]

Conclusion

Harringtonolide stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology.[1] Its complex chemical structure and potent biological activities have made it a subject of extensive research.[2] The continued exploration of its mechanism of action and the development of novel derivatives through semi-synthesis are crucial for unlocking its full therapeutic potential.[1][9] This technical guide provides a foundational understanding of the chemical, physical, and biological properties of harringtonolide to aid researchers in their future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harringtonolide MedChem Express [bioscience.co.uk]
- 4. Harringtonolide | C19H18O4 | CID 56841078 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Harringtonolide () for sale [vulcanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Harringtonolide | CAS:64761-48-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. mdpi.com [mdpi.com]



- 9. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of Harringtonolide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576759#chemical-and-physical-properties-of-harringtonolide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com